2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a cyclohexenyl ring substituted with a bulky tert-butyl group at the 4-position. Its molecular formula is C₁₆H₂₅BO₂, with a molecular weight of 260.18 g/mol (CAS: 287944-06-3) . The cyclohexenyl moiety introduces a degree of unsaturation, which may influence reactivity in cross-coupling or cycloaddition reactions.
Properties
IUPAC Name |
2-(4-tert-butylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h10,12H,8-9,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRURWFRLWPOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573232 | |
| Record name | 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-06-3 | |
| Record name | 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287944-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(1,1-Dimethylethyl)-1-cyclohexen-1-ylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Under certain conditions, the compound can be reduced to yield the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the activation of the boronic ester and the halide, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Substituent Effects: Cyclohexenyl vs. Phenyl Groups
- 2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-66-4)
- Key Difference : Replaces the cyclohexenyl group with a phenyl ring.
- Impact :
- The phenyl group provides a planar, conjugated system, enhancing electronic communication with the boron center.
- Higher thermal stability (boiling point: 333.6°C ) compared to the cyclohexenyl analog due to aromaticity .
Common in Suzuki-Miyaura couplings for biaryl synthesis.
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1227068-84-9)
- Key Difference : Fluorine atoms at the 4-position of the cyclohexenyl ring.
- Impact :
- Molecular weight: 244.09 g/mol .
Saturation vs. Unsaturation in Cyclohexyl Systems
- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 87100-15-0)
- Key Difference : Fully saturated cyclohexyl group.
- Impact :
- Absence of a double bond reduces reactivity in conjugate addition or Diels-Alder reactions.
- Higher solubility in nonpolar solvents due to increased hydrophobicity .
Electronic Modulation via Substituents
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Difference : Methoxy (-OCH₃) group on the phenyl ring.
- Impact :
- Electron-donating methoxy group enhances the nucleophilicity of the boron center, improving reactivity in cross-couplings.
- Fluorinated Probes (e.g., STBPin, DSTBPin) Key Difference: Styryl or cyanostyryl substituents. Impact:
- Extended conjugation enables fluorescence properties for H₂O₂ detection .
- Applications diverge from the tert-butyl cyclohexenyl compound, emphasizing sensing over synthetic utility.
Comparative Data Table
Biological Activity
2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 859217-67-7) is a boron-containing compound notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms.
The molecular formula of the compound is CHBO, with a molecular weight of 236.16 g/mol. It features a dioxaborolane ring structure that contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 236.16 g/mol |
| Boiling Point | Not available |
| InChI Key | JQEUELMRQYUNDS-UHFFFAOYSA-N |
| PubChem ID | 23142013 |
Anticancer Properties
Research has indicated that boron-containing compounds can exhibit anticancer properties. A study highlighted the ability of certain dioxaborolanes to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound under investigation showed promising results in vitro against various cancer cell lines.
The proposed mechanism for the anticancer activity involves:
- Boron Interaction : The boron atom in dioxaborolanes can form complexes with biomolecules such as nucleic acids and proteins, potentially disrupting cellular functions.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Study on Cell Lines : In a comparative study involving several dioxaborolanes, this compound was tested against breast and prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- In Vivo Studies : Preliminary animal studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models of human cancer.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound exhibits high gastrointestinal absorption due to its lipophilic nature.
- Distribution : Its distribution is influenced by its ability to bind to plasma proteins.
- Metabolism : Initial findings suggest metabolic pathways involving hydroxylation and conjugation.
Safety and Toxicity
Toxicological assessments have indicated that while the compound shows anticancer potential, it also presents cytotoxic effects at higher concentrations. Careful dose optimization is necessary to minimize adverse effects while maximizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
